molecular formula C8H14N2O B13483154 (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B13483154
M. Wt: 154.21 g/mol
InChI Key: CJKLRZJFIMSVJD-MEKDEQNOSA-N
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Description

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[310]hexane-6-carboxamide is a nitrogen-containing heterocyclic compound This compound is characterized by its unique bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[31 One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to enzymes or receptors, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[310]hexane-6-carboxamide stands out due to its unique bicyclic structure and the presence of both N,N-dimethyl and carboxamide groups

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1S,5R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C8H14N2O/c1-10(2)8(11)7-5-3-9-4-6(5)7/h5-7,9H,3-4H2,1-2H3/t5-,6+,7?

InChI Key

CJKLRZJFIMSVJD-MEKDEQNOSA-N

Isomeric SMILES

CN(C)C(=O)C1[C@H]2[C@@H]1CNC2

Canonical SMILES

CN(C)C(=O)C1C2C1CNC2

Origin of Product

United States

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